

# Foreword: A Modern Building Block for Complex Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzonitrile

Cat. No.: B184022

[Get Quote](#)

In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a cornerstone of modern molecular design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group provides a key electronic and steric handle for further functionalization. **2-Fluoro-3-methoxybenzonitrile** (CAS No. 198203-94-0) emerges as a valuable, yet specific, building block within this paradigm. Its unique substitution pattern—a nitrile for versatile transformations, a fluorine for modulating physicochemical properties, and a methoxy group for electronic influence—makes it a molecule of significant interest.

This guide provides an in-depth technical overview of **2-Fluoro-3-methoxybenzonitrile**, moving beyond a simple data sheet. It is designed for researchers, synthetic chemists, and drug development professionals, offering not just physical data but also the underlying scientific rationale for its characterization, handling, and synthetic application. We will explore its core properties, outline robust methodologies for its analysis, and discuss its potential as a strategic intermediate in the synthesis of complex, high-value molecules.

## Section 1: Chemical Identity and Structural Elucidation

Positive identification is the bedrock of any chemical study. For **2-Fluoro-3-methoxybenzonitrile**, a multi-faceted approach ensures absolute certainty of the material's identity before its inclusion in a synthetic workflow.

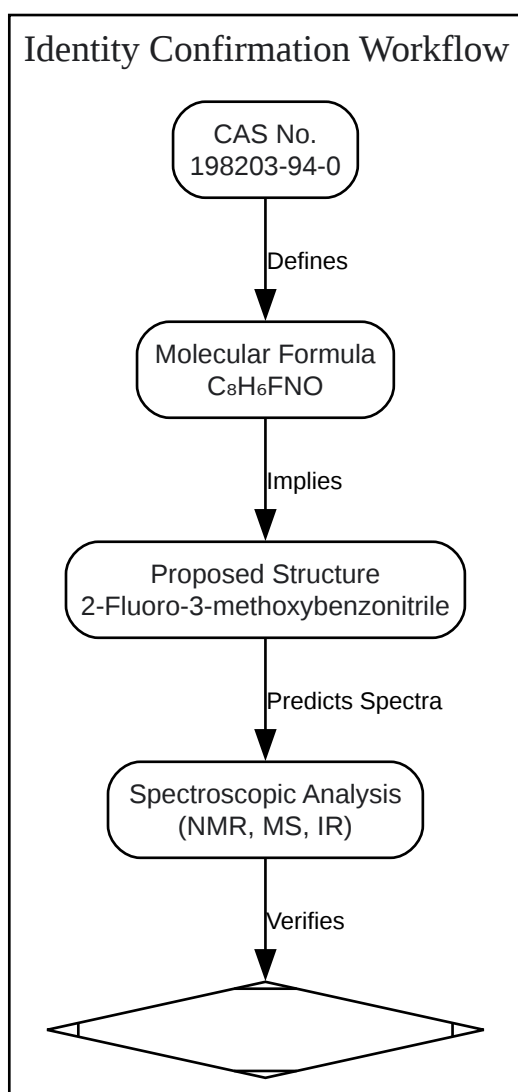
## 1.1 Core Identifiers

A compound is defined by a consistent set of internationally recognized identifiers. These should be cross-referenced to confirm the material in hand.

Identifier	Value	Source(s)
CAS Number	198203-94-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-fluoro-3-methoxybenzonitrile	<a href="#">[1]</a>
Synonyms	Benzonitrile, 2-fluoro-3-methoxy-	<a href="#">[1]</a>
MDL Number	MFCD09839223	<a href="#">[2]</a>

## 1.2 Structural Representation and Verification Workflow

The arrangement of atoms dictates the molecule's reactivity and properties. The workflow for confirming this structure integrates its fundamental identifiers with empirical spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for confirming the identity of **2-Fluoro-3-methoxybenzonitrile**.

## Section 2: Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage protocols. The data presented below is a synthesis of information from various suppliers and databases. It is crucial to note that while some properties are experimentally determined, others may be computed and should be treated as estimates until verified.

Property	Value	Notes	Source(s)
Molecular Weight	151.14 g/mol	Calculated from the molecular formula.	[1][2]
Physical Form	Solid	Often described as a solid or powder.	[4]
Boiling Point	~227.2 °C at 760 mmHg	This value suggests low volatility under standard conditions. Purification by distillation would require vacuum.	[3][4]
Density	~1.2 g/cm <sup>3</sup>	Denser than water.	[3][4]
Flash Point	~91.2 °C	Combustible. Avoid open flames and sparks.	[3][4]
XLogP3	1.7	Indicates moderate lipophilicity and likely solubility in common organic solvents.	[1]
Storage Temperature	Room Temperature	Recommended to be stored sealed in a dry environment.	[4]

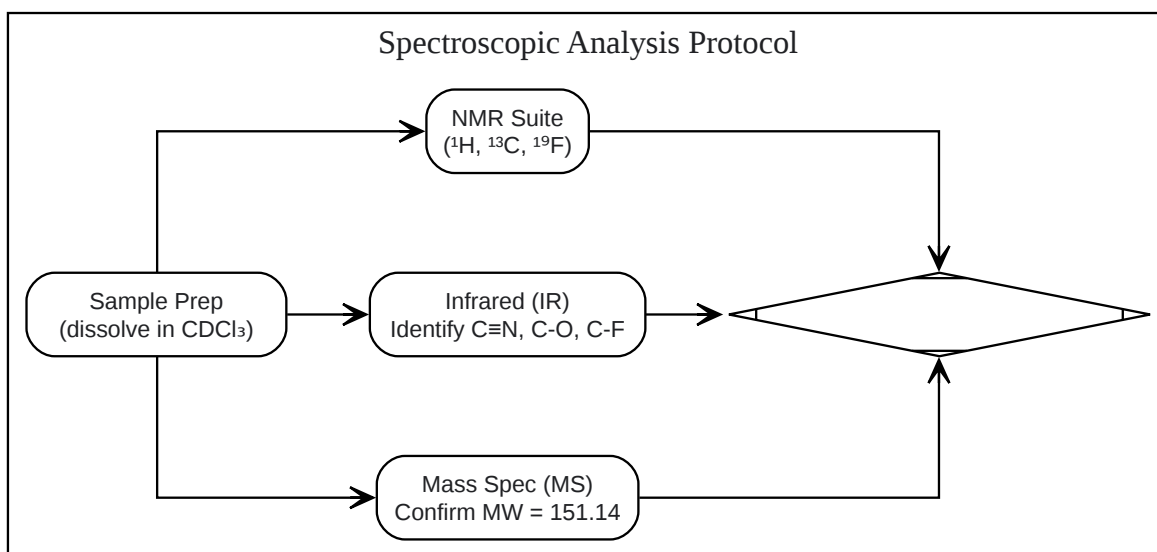
Expert Insight: The absence of a consistently reported melting point is a notable data gap[3]. For a crystalline solid, the melting point is a primary indicator of purity. It is strongly recommended that researchers determine this value experimentally using a standard melting point apparatus. A sharp melting range would provide confidence in the material's purity, whereas a broad range would suggest the presence of impurities, necessitating further purification.

## Section 3: Spectroscopic Characterization: A Methodological Approach

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While specific spectra for this compound are not widely published, this section outlines the expected results and the experimental logic for acquiring them, reflecting a self-validating protocol.

### 3.1 Recommended Analytical Workflow

A multi-technique approach is essential for full characterization. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy elucidates the precise atomic connectivity.



[Click to download full resolution via product page](#)

Caption: A standard workflow for the complete spectroscopic characterization of an organic compound.

### 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two distinct regions.

- Aromatic Region (~6.8-7.5 ppm): Three protons on the aromatic ring will appear as complex multiplets due to proton-proton ( $^3J_{HH}$ ) and proton-fluorine ( $^3J_{HF}$ ,  $^4J_{HF}$ ) coupling.
- Aliphatic Region (~3.9 ppm): The three protons of the methoxy ( $-OCH_3$ ) group will appear as a sharp singlet, as they have no adjacent protons to couple with.
- $^{13}C$  NMR: The carbon spectrum will show all 8 unique carbon atoms.
  - Key Resonances: The nitrile carbon ( $C\equiv N$ ) will be downfield (~115-120 ppm), while the methoxy carbon ( $-OCH_3$ ) will be upfield (~56 ppm). The aromatic carbons will appear between ~110-160 ppm, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atom ( $^1J_{CF}$ ,  $^2J_{CF}$ , etc.).
- $^{19}F$  NMR: This is a crucial experiment for any fluorinated compound. A single resonance is expected, and its coupling to nearby protons ( $^3J_{FH}$ ,  $^4J_{FH}$ ) in the proton-coupled spectrum will definitively confirm the fluorine's position on the aromatic ring.

### 3.3 Infrared (IR) Spectroscopy

This technique is excellent for identifying key functional groups.

- Nitrile Stretch ( $C\equiv N$ ): A sharp, intense absorption band is expected around  $2220-2240\text{ cm}^{-1}$ . Its presence is a strong confirmation of the nitrile group.
- Aromatic C-O Stretch: A strong band around  $1250\text{ cm}^{-1}$  is characteristic of the aryl-alkyl ether linkage of the methoxy group.
- C-F Stretch: A strong absorption in the  $1000-1100\text{ cm}^{-1}$  region is indicative of the carbon-fluorine bond.

### 3.4 Mass Spectrometry (MS)

For a definitive molecular weight confirmation, high-resolution mass spectrometry (HRMS) is the preferred method.

- Expected Molecular Ion  $[M]^+$ : The exact mass should be 151.0433 for the molecular formula  $C_8H_6FNO$ . Observing this mass with high accuracy (e.g., within 5 ppm) validates the elemental composition.

## Section 4: Handling, Storage, and Safety

Proper handling is paramount for researcher safety and maintaining compound integrity.

- Hazard Classification: **2-Fluoro-3-methoxybenzonitrile** is classified as a hazardous substance. The primary warnings include:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Due to the noted hazards, the following PPE is mandatory:
  - Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[\[6\]](#)
  - Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[\[6\]](#)[\[7\]](#)
- Storage: The compound should be stored at room temperature in a tightly closed container in a dry, well-ventilated place.[\[4\]](#) This prevents hydrolysis and degradation.
- First Aid Measures:
  - Skin Contact: Wash with plenty of soap and water.[\[6\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[6\]](#)
  - Ingestion/Inhalation: Move the person to fresh air and seek immediate medical attention.[\[7\]](#)

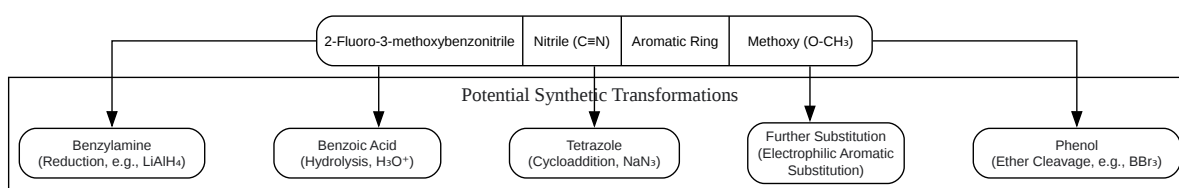
## Section 5: Role and Potential in Synthetic Chemistry

**2-Fluoro-3-methoxybenzonitrile** is a valuable intermediate precisely because its functional groups offer orthogonal reactivity, allowing for selective chemical transformations. Its isomers are known to be key precursors in the synthesis of pharmaceuticals and agrochemicals.[8][9]

### 5.1 Key Reactive Sites

The molecule's synthetic utility stems from three primary sites of reactivity:

- The Nitrile Group: A highly versatile functional handle.
- The Aromatic Ring: Can undergo further substitution reactions.
- The Methoxy Group: Can potentially be cleaved to reveal a phenol.



[Click to download full resolution via product page](#)

Caption: Synthetic utility map showing potential transformations of **2-Fluoro-3-methoxybenzonitrile**.

### 5.2 Application as a Pharmaceutical Precursor

The related compound, 2-Fluoro-3-methoxybenzaldehyde, is a known precursor for active pharmaceutical ingredients (APIs), including benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines.[9] By analogy, **2-Fluoro-3-methoxybenzonitrile** could serve a similar role, with the nitrile group being converted to an amine or carboxylic acid post-scaffold construction, providing a key vector for diversifying molecular structure in a drug discovery program.

## References

- PubChem. **2-Fluoro-3-methoxybenzonitrile**. [Link]
- ChemUniverse. **2-FLUORO-3-METHOXYBENZONITRILE** [P54509]. [Link]
- Chemsr.com. **2-Fluoro-3-methoxybenzonitrile** Price. [Link]
- PUREST CHEMICAL. 198203-94-0 | **2-Fluoro-3-Methoxybenzonitrile** 98%. [Link]
- Alchem.Pharmtech. CAS 198203-94-0 | **2-Fluoro-3-methoxybenzonitrile**. [Link]
- PubChem. 2-Fluoro-3-methylbenzonitrile. [Link]
- PubChem. 4-Fluoro-3-methoxybenzonitrile. [Link]
- PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzonitrile. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Fluoro-3-methoxybenzonitrile | C<sub>8</sub>H<sub>6</sub>FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 2-Fluoro-3-methoxybenzonitrile Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsr.com [chemsrc.com]
- 4. China Customized 198203-94-0 | 2-Fluoro-3-Methoxybenzonitrile 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. biosynth.com [biosynth.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemimpex.com [chemimpex.com]
- 9. ossila.com [ossila.com]
- To cite this document: BenchChem. [Foreword: A Modern Building Block for Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184022#2-fluoro-3-methoxybenzonitrile-physical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)